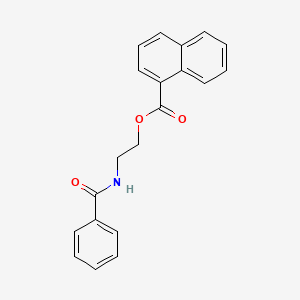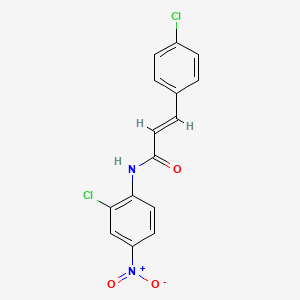![molecular formula C20H18FN5 B5439447 5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5439447.png)
5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research. It is a pyrazolo[1,5-a]pyrimidine derivative that has been studied for its potential use in various therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. The compound also acts as an antagonist of certain receptors, such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound also has anti-inflammatory effects and has been shown to reduce inflammation in animal models. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its specificity for certain enzymes and receptors. This allows for targeted inhibition and modulation of specific pathways in the body. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine. One direction is the further exploration of its potential use in cancer therapy, particularly in combination with other drugs. Another direction is the study of its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the compound's potential as a drug discovery tool for the development of new therapies should also be further explored.
Synthesis Methods
The synthesis of 5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-fluoroaniline, 3-pyridinepropylamine, and 6-chloropyrazolo[1,5-a]pyrimidine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained after purification by column chromatography.
Scientific Research Applications
5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in various therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use in drug discovery and development.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(1-pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c1-2-17(15-4-3-10-22-13-15)24-20-12-18(14-5-7-16(21)8-6-14)25-19-9-11-23-26(19)20/h3-13,17,24H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFQECYRPMCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)NC2=CC(=NC3=CC=NN32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-benzyl-3-ethyl-1-[(5-propyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5439385.png)
![2-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5439391.png)
![1-[(1-{[6-(1,4-oxazepan-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5439398.png)
![2-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5439400.png)
![3-{2-[ethyl(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439405.png)
![2-tert-butyl-6-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5439415.png)
![1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5439422.png)
![2-(1H-tetrazol-5-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5439435.png)

![2,7-dimethyl-N-(4-methylphenyl)-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5439451.png)
![methyl 2-{2,4-dioxo-5-[4-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5439459.png)